molecular formula C13H18N2O3 B1378803 2-Methyl-1-(5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol CAS No. 1461707-42-5

2-Methyl-1-(5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol

Cat. No. B1378803
M. Wt: 250.29 g/mol
InChI Key: NKGVPUQGPQZUBB-UHFFFAOYSA-N
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Description

“2-Methyl-1-(5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol” is a compound with the CAS Number: 1461707-42-5. It has a molecular weight of 250.3 . The compound is in powder form .

Scientific Research Applications

Synthesis and Modification

Research has focused on the synthesis of tetrahydroisoquinoline derivatives due to their potential applications in medicinal chemistry and material science. For instance, the general route to tetrahydroisoquinolines exemplified by the preparation of substituted derivatives involves selective reductions and Sandmeyer-like reactions, showcasing the versatility of these compounds in synthetic organic chemistry (Rey, Vergnani, & Dreiding, 1985). Furthermore, the synthesis of pyrrolo[2,1-a]isoquinolines from tetrahydroisoquinolines through reactions with activated alkynes highlights advanced strategies for constructing complex heterocyclic frameworks (Voskressensky et al., 2010).

Biological Activity

Some derivatives of tetrahydroisoquinolines have shown moderate adrenergic blocking and sympatholytic activities, indicating their potential in developing therapeutic agents (Aghekyan et al., 2017). This showcases the interest in these compounds for pharmacological applications, particularly in the context of cardiovascular diseases.

Chemical Transformations

The transformation of tetrahydroisoquinolines into dihydroisoquinolines through reactions with N-nitroso compounds illustrates the chemical flexibility of these structures, allowing for the generation of a variety of derivatives with potentially different biological activities (Sakane et al., 1974). Additionally, the development of a practical synthesis of fused benzimidazoles from tetrahydroisoquinolines demonstrates the compounds' utility in constructing complex and biologically relevant heterocyclic systems (Nguyen, Ermolenko, & Al‐Mourabit, 2016).

properties

IUPAC Name

2-methyl-1-(5-nitro-3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,16)9-14-7-6-11-10(8-14)4-3-5-12(11)15(17)18/h3-5,16H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGVPUQGPQZUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC2=C(C1)C=CC=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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